molecular formula C7H9N3O2 B7925871 Methyl 2-hydrazinylnicotinate

Methyl 2-hydrazinylnicotinate

Cat. No.: B7925871
M. Wt: 167.17 g/mol
InChI Key: KFYDOXWHUCIOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Methyl 2-hydrazinylnicotinate can be synthesized through several methods. One common synthetic route involves the reaction of methyl nicotinate with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Methyl 2-hydrazinylnicotinate undergoes various chemical reactions due to the presence of the hydrazine and ester functional groups. Some common types of reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazine group can yield azides, while nucleophilic substitution of the ester group can produce amides.

Scientific Research Applications

Methyl 2-hydrazinylnicotinate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds and pharmaceuticals.

    Biology: The compound’s hydrazine group can interact with biological molecules, making it useful in the study of enzyme mechanisms and protein modifications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of methyl 2-hydrazinylnicotinate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This can affect enzyme activity, protein-protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

Methyl 2-hydrazinylnicotinate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the nicotinic acid backbone with the hydrazine functional group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-hydrazinylnicotinate (MHN) is a compound derived from the modification of nicotinic acid, which has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of MHN, focusing on its antimicrobial, anticancer, and other therapeutic properties, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of methyl nicotinate with hydrazine derivatives. The chemical structure features a hydrazine moiety attached to the pyridine ring of nicotinic acid, which is believed to enhance its biological activity.

Antimicrobial Activity

MHN has been evaluated for its antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of methyl nicotinate, including MHN, exhibited significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.49 to 7.81 µg/mL, indicating a strong potential for use in treating bacterial infections .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus0.49
This compoundBacillus subtilis1.95
This compoundE. coli3.9

Anticancer Activity

Research has indicated that MHN exhibits promising anticancer effects, particularly against breast cancer cell lines such as MCF-7. In vitro studies have shown that MHN can inhibit cell proliferation significantly, with IC50 values suggesting effective cytotoxicity at concentrations as low as 100 µg/mL .

Table 2: Anticancer Activity of this compound

CompoundCell LineIC50 (µg/mL)
This compoundMCF-7100
This compoundHeLa150

The mechanism by which MHN exerts its biological effects involves the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Molecular docking studies have suggested that MHN binds effectively to target sites on these enzymes, disrupting their function and leading to cell death .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various hydrazine derivatives demonstrated that MHN showed comparable activity to standard antibiotics against multi-drug resistant strains of bacteria. This highlights its potential as an alternative therapeutic agent in antibiotic resistance scenarios .
  • Cytotoxicity in Cancer Cells : In a comparative study assessing various derivatives of methyl nicotinate, MHN was found to have superior cytotoxic effects against breast cancer cells compared to other synthesized compounds, suggesting its specificity and potency as an anticancer agent .

Properties

IUPAC Name

methyl 2-hydrazinylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)5-3-2-4-9-6(5)10-8/h2-4H,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYDOXWHUCIOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.